Alogliptin Benzoate
CAS No.: 850649-62-6
VCID: VC0192834
Molecular Formula: C25H27N5O4
Molecular Weight: 461.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Alogliptin benzoate is an orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) used to treat hyperglycemia in individuals with type 2 diabetes mellitus . It is a benzoate salt of alogliptin and functions by blocking the DPP-4 enzyme, which increases incretin hormone levels in the body . Incretins help lower blood sugar by increasing insulin levels, especially after meals, and by decreasing the amount of glucose produced by the liver . Alogliptin is often used in conjunction with diet and exercise to improve blood sugar control . It may be used alone or in combination with other diabetes medications like metformin . Alogliptin, like other DPP-4 inhibitors, has a relatively low risk of hypoglycemia and modest glucose-lowering activity and does not typically cause weight gain . Common brand names for alogliptin include Nesina and Vipidia . It is available in oral tablet form in dosages of 6.25 mg, 12.5 mg, and 25 mg . Other DPP-4 inhibitors that work similarly to alogliptin include sitagliptin and saxagliptin. Sitagliptin, marketed as Januvia, was the first DPP-4 inhibitor approved in the United States and functions similarly by inhibiting the DPP-4 enzyme, increasing incretin levels, and lowering blood sugar . Saxagliptin, sold under the name Onglyza, is another DPP-4 inhibitor that helps to control blood sugar levels in people with type 2 diabetes . |
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CAS No. | 850649-62-6 |
Product Name | Alogliptin Benzoate |
Molecular Formula | C25H27N5O4 |
Molecular Weight | 461.5 g/mol |
IUPAC Name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid |
Standard InChI | InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 |
Standard InChIKey | KEJICOXJTRHYAK-XFULWGLBSA-N |
SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 2-((6-((3R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) benzonitrile alogliptin nesina SYR 322 SYR-322 SYR322 |
PubChem Compound | 16088021 |
Last Modified | Aug 15 2023 |
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